5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide
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Overview
Description
Reagents: Trifluoromethylation agents like CF3I or Ruppert-Prakash reagent.
Conditions: Performed under controlled temperature and pressure to ensure selective substitution.
Formation of Piperidine Ring:
Reagents: Amino alcohols or diketones.
Conditions: Cyclization reactions, often under reflux conditions with acid or base catalysts.
Coupling with Thiophene-2-Carboxylic Acid:
Reagents: Thiophene-2-carboxylic acid, coupling agents such as EDC or DCC.
Conditions: Performed in the presence of base and coupling agents to form the final amide bond.
Industrial Production Methods
Industrial-scale production would involve optimization of these steps to maximize yield and purity. This includes the use of continuous flow reactors and controlled addition of reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring:
Reagents: Starting with a suitable precursor such as an alkyl-3,5-diketone.
Conditions: Typically involves cyclization reactions under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Reagents: Oxidizing agents like KMnO4 or H2O2.
Products: Oxidized derivatives of the pyrazole or thiophene rings.
Reduction:
Reagents: Reducing agents like NaBH4 or LiAlH4.
Products: Reduced derivatives, potential reduction of the carbonyl group to hydroxyl group.
Substitution:
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives on the pyrazole ring or trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Performed under acidic or basic conditions, often at elevated temperatures.
Reduction: Typically under anhydrous conditions to prevent side reactions.
Substitution: Varied conditions depending on the electrophile or nucleophile involved.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex organic molecules.
Biology
Potential inhibitor or activator in biochemical pathways.
Medicine
Possible therapeutic agent due to its interaction with biological targets.
Industry
Use in the development of new materials with unique properties.
Mechanism of Action
The specific mechanism of action would depend on its target. For instance:
Interaction with Enzymes: It could act as an inhibitor, binding to the active site and preventing substrate binding.
Signal Transduction Pathways: May modulate pathways by interacting with receptors or ion channels.
Comparison with Similar Compounds
Similar compounds might include:
5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine]: Lacks the thiophene-2-carboxamide group, potentially altering its reactivity and biological activity.
Thiophene-2-carboxamide derivatives: Without the pyrazole and piperidine rings, leading to different chemical and biological properties.
Uniqueness
What sets 5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications.
This compound represents a fascinating intersection of organic chemistry, biology, and potential industrial applications
Properties
IUPAC Name |
5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-6-9(20-21-12)8-2-1-5-22(7-8)14(24)11-4-3-10(25-11)13(19)23/h3-4,6,8H,1-2,5,7H2,(H2,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQLYDBPMVHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)C(=O)N)C3=CC(=NN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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